3-((环己基甲基)磺酰基)氮杂环丁烷

描述

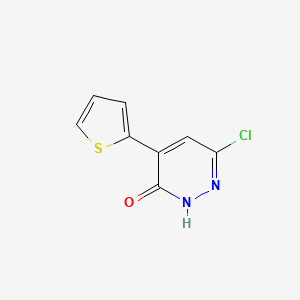

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They are considered remarkable due to their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry .

Synthesis Analysis

Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . They have been used in various applications such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .Physical And Chemical Properties Analysis

Azetidine is a liquid at room temperature with a strong odor of ammonia . It is strongly basic compared to most secondary amines . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .科学研究应用

含硫 (SVI) 基序的药学和医学意义

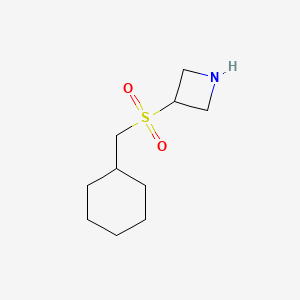

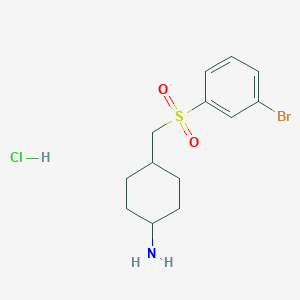

硫基部分,尤其是磺酰基或磺酰胺基类似物,已显示出多种药理特性。磺酰胺的结构多样性对于发现新的治疗剂很有用,有超过 150 种 FDA 批准的硫基药物可用于治疗疾病,因为它们具有治疗作用。这些化合物因其抗菌、抗炎、抗病毒、抗惊厥、抗结核、抗糖尿病、抗疟疾、抗癌和其他药用特性而受到积极研究 (Zhao 等人,2018)。

磺酰胺类似物的进展

N-磺酰氨基氮杂酮作为一类磺酰胺类似物,因其生物活性而受到广泛研究,在利尿剂、降压药、抗炎药和抗癌应用中显示出前景。基于 N-磺酰氨基 1H-喹唑啉-2,4-二酮开发的竞争性 AMPA 受体拮抗剂用于治疗癫痫和精神分裂症等神经系统疾病,突出了磺酰胺化学的持续创新 (Elgemeie 等人,2019)。

治疗专利中的磺酰胺抑制剂

磺酰胺的作用延伸到治疗专利,展示了它们作为抗病毒 HIV 蛋白酶抑制剂、抗癌剂和阿尔茨海默病药物的用途。一级磺酰胺在药物开发中的持久相关性强调了它们在解决癌症、青光眼和炎症等疾病方面的重要性 (Gulcin & Taslimi,2018)。

环境污染物的生物降解

研究还扩展到磺酰胺的环境影响,特别是由于农业活动和由此产生的微生物抗性而导致它们在环境中的存在,这构成了潜在的人类健康危害。这强调了负责任地使用和处置磺酰胺类药物以减轻环境和健康风险的必要性 (Baran 等人,2011)。

安全和危害

While specific safety and hazard information for “3-((Cyclohexylmethyl)sulfonyl)azetidine” was not found, it’s important to note that chemicals should always be handled with appropriate safety measures. For instance, Pyridine-3-sulfonyl chloride hydrochloride, a related compound, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .

未来方向

Azetidines have shown remarkable potential in various fields such as medicinal chemistry, polymer chemistry, and more . Future research directions could involve exploring new synthetic strategies, expanding the scope of their applications, and investigating their reactivity and mechanism of action in greater detail .

属性

IUPAC Name |

3-(cyclohexylmethylsulfonyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c12-14(13,10-6-11-7-10)8-9-4-2-1-3-5-9/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBQROGTSJMNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CS(=O)(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Cyclohexylmethyl)sulfonyl)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde](/img/structure/B1411870.png)

![2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine](/img/structure/B1411876.png)

![1-[3-Bromo-2-(2,2-difluoropropoxy)phenyl]ethylamine](/img/structure/B1411877.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid](/img/structure/B1411880.png)